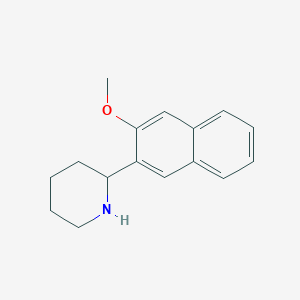![molecular formula C13H33N3O3Si B12577078 N~1~-(2-Aminoethyl)-N~1~-[3-(triethoxysilyl)propyl]ethane-1,2-diamine CAS No. 603111-49-5](/img/structure/B12577078.png)
N~1~-(2-Aminoethyl)-N~1~-[3-(triethoxysilyl)propyl]ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(2-Aminoethyl)-N~1~-[3-(triethoxysilyl)propyl]ethane-1,2-diamine: is a silicon-based organic compound. It is commonly used as a silane coupling agent, which helps in bonding organic polymers with inorganic materials. This compound is known for its ability to improve the physical and mechanical properties of composites, making it valuable in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-Aminoethyl)-N~1~-[3-(triethoxysilyl)propyl]ethane-1,2-diamine typically involves the reaction of 3-chloropropyltriethoxysilane with ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process includes the careful control of temperature, pressure, and reaction time to maximize yield and purity. The product is then purified through distillation or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: N1-(2-Aminoethyl)-N~1~-[3-(triethoxysilyl)propyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanol groups.
Condensation: Forms siloxane bonds with other silane compounds.
Substitution: Can react with other organic compounds to form new derivatives
Common Reagents and Conditions:
Hydrolysis: Water or moisture.
Condensation: Catalysts such as acids or bases.
Substitution: Organic reagents like alkyl halides
Major Products:
Hydrolysis: Silanol derivatives.
Condensation: Siloxane polymers.
Substitution: Various substituted silanes
Scientific Research Applications
N~1~-(2-Aminoethyl)-N~1~-[3-(triethoxysilyl)propyl]ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the bonding between organic and inorganic materials.
Biology: Employed in the modification of surfaces for biological assays.
Medicine: Investigated for its potential in drug delivery systems.
Industry: Utilized in the production of advanced composites, coatings, and adhesives
Mechanism of Action
The mechanism of action of N1-(2-Aminoethyl)-N~1~-[3-(triethoxysilyl)propyl]ethane-1,2-diamine involves its ability to form strong covalent bonds with both organic and inorganic materials. The triethoxysilyl group reacts with hydroxyl groups on inorganic surfaces, while the aminoethyl group interacts with organic polymers. This dual reactivity allows it to act as an effective coupling agent, enhancing the properties of composite materials .
Comparison with Similar Compounds
- N~1~-(2-Aminoethyl)-N~1~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine
- 3-(2-Aminoethylamino)propyltrimethoxysilane
- N~1~-(3-Triethoxysilylpropyl)ethylenediamine
Uniqueness: N1-(2-Aminoethyl)-N~1~-[3-(triethoxysilyl)propyl]ethane-1,2-diamine is unique due to its specific combination of amino and triethoxysilyl groups, which provide it with versatile reactivity and compatibility with a wide range of materials. This makes it particularly valuable in applications requiring strong adhesion and enhanced material properties .
Properties
CAS No. |
603111-49-5 |
|---|---|
Molecular Formula |
C13H33N3O3Si |
Molecular Weight |
307.50 g/mol |
IUPAC Name |
N'-(2-aminoethyl)-N'-(3-triethoxysilylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C13H33N3O3Si/c1-4-17-20(18-5-2,19-6-3)13-7-10-16(11-8-14)12-9-15/h4-15H2,1-3H3 |
InChI Key |
FVGHYEZZIBIGIF-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCN(CCN)CCN)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dibenzo[a,e]cyclopropa[c]cycloheptene,6-bromo-1,1-difluoro-1,1a,6,10b-tetrahydro-,(1aR,10bS)-rel-](/img/structure/B12576995.png)
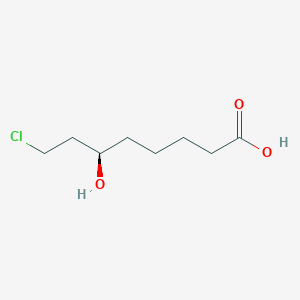
![Phosphonic acid, [2,2-dicyano-1-(methylthio)ethenyl]-, diethyl ester](/img/structure/B12577018.png)
![N-[4,4-Bis(4-methylphenyl)but-3-en-1-yl]-3-(trifluoromethyl)aniline](/img/structure/B12577022.png)
![2-[4-[[4-(4,6-Dipyridin-2-ylpyridin-2-yl)phenyl]-diphenylmethyl]phenyl]-4,6-dipyridin-2-ylpyridine](/img/structure/B12577025.png)
![benzoic acid;[(2S)-3,3-difluorothiolan-2-yl]methanol](/img/structure/B12577034.png)
![5-[(E)-2-(4-methoxyphenyl)ethenyl]-3-[2-(4-methoxyphenyl)ethenyl]-1,2,4-dithiazol-2-ium](/img/structure/B12577045.png)
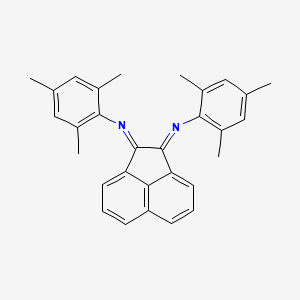
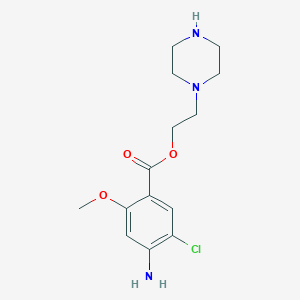
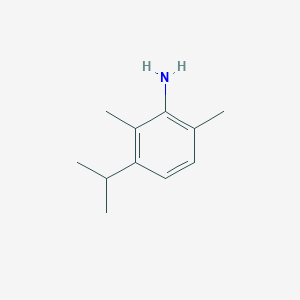
![2-{[4-(Dimethylamino)anilino]methylidene}naphthalen-1(2H)-one](/img/structure/B12577057.png)
![(2S,3R)-2-Methyl-3-[(trimethylsilyl)ethynyl]cyclopentan-1-one](/img/structure/B12577064.png)
![2,5-Pyrrolidinedione, 1-[2-(1,3-benzodioxol-5-yl)ethyl]-](/img/structure/B12577072.png)
